molecular formula C14H18F4N4 B1431653 1,4-Dipiperazino-2,3,5,6-tetrafluorobenzene CAS No. 502616-02-6

1,4-Dipiperazino-2,3,5,6-tetrafluorobenzene

Cat. No.: B1431653
CAS No.: 502616-02-6
M. Wt: 318.31 g/mol
InChI Key: LRTCJFIHCNYPQX-UHFFFAOYSA-N
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Description

1,4-Dipiperazino-2,3,5,6-tetrafluorobenzene is a tetrafluorobenzene derivative with a unique structure that allows it to be used as a carrier for drugs. This compound can release drugs in a controlled manner, making it valuable in the development of targeted drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dipiperazino-2,3,5,6-tetrafluorobenzene typically involves the reaction of 1,4-difluorobenzene with piperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Dipiperazino-2,3,5,6-tetrafluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the piperazine rings .

Scientific Research Applications

1,4-Dipiperazino-2,3,5,6-tetrafluorobenzene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of drug delivery systems due to its ability to release drugs in a controlled manner.

    Medicine: Investigated for its potential in targeted drug delivery, particularly in cancer therapy.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 1,4-Dipiperazino-2,3,5,6-tetrafluorobenzene involves its ability to interact with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, facilitating the controlled release of drugs. This interaction can modulate various biological pathways, making it effective in targeted drug delivery .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar compound used as a catalyst in organic synthesis.

    1,4-Dipiperidino-2,3,5,6-tetrafluorobenzene: Another tetrafluorobenzene derivative with piperidine instead of piperazine.

Uniqueness

1,4-Dipiperazino-2,3,5,6-tetrafluorobenzene is unique due to its specific combination of fluorine atoms and piperazine rings, which confer distinct electronic properties and reactivity. This uniqueness makes it particularly suitable for applications in drug delivery systems, where controlled release and targeted delivery are crucial .

Properties

IUPAC Name

1-(2,3,5,6-tetrafluoro-4-piperazin-1-ylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F4N4/c15-9-11(17)14(22-7-3-20-4-8-22)12(18)10(16)13(9)21-5-1-19-2-6-21/h19-20H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTCJFIHCNYPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C(=C(C(=C2F)F)N3CCNCC3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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